(3E)-2-oxohex-3-enedioate
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Overview
Description
2-oxohex-3-enedioate is the oxo dicarboxylate dianion that is hex-3-enedioate oxo-substituted at C-2; the stereochemistry of the C=C double bond is unspecified. It is a conjugate base of a 2-oxohex-3-enedioic acid.
Scientific Research Applications
Synthesis of Derivatives
(3E)-2-oxohex-3-enedioate is utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives. These derivatives are produced through the formylation of 3-substituted diethyl pent-2-enedioates, followed by cyclization processes (Kvitu, 1990). Additionally, this compound is involved in the stereospecific synthesis of (z)-Hex-3-enedioic acid, a key intermediate in producing other complex molecules (Perlman & Albeck, 2000).
Reaction Mechanisms and Studies
Research also includes the exploration of reaction mechanisms involving this compound. For example, studies on the ene reaction between singlet oxygen and simple alkenes have utilized this compound to understand reaction pathways and potential-energy surfaces (Sheppard & Acevedo, 2009). Moreover, investigations into the stereochemistry of related compounds, such as 3-substituted 2-methylbut-2-enoic acid derivatives, contribute to a deeper understanding of reaction dynamics and product formation (Brettle et al., 1973).
Catalytic Reactions and Synthesis
This compound also plays a role in catalytic reactions and synthesis. For instance, it is involved in Rhodium(I)-catalyzed Pauson–Khand-type [3 + 2 + 1] cycloaddition reactions, which are pivotal in the preparation of aza- and oxa-bicyclic compounds (Lu, Wei, & Shi, 2012). This showcases its utility in the creation of complex molecular structures.
Biological Systems and Metabolic Pathways
In biological systems, derivatives of this compound are involved in metabolic pathways. Research has identified oxoenoic acids, which are structurally related to this compound, as metabolites in the bacterial degradation of catechols, highlighting its relevance in microbiological processes (Bayly & Dagley, 1969).
Properties
Molecular Formula |
C6H4O5-2 |
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Molecular Weight |
156.09 g/mol |
IUPAC Name |
(E)-2-oxohex-3-enedioate |
InChI |
InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/p-2/b2-1+ |
InChI Key |
QTHJXLFFFTVYJC-OWOJBTEDSA-L |
Isomeric SMILES |
C(/C=C/C(=O)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C=CC(=O)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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